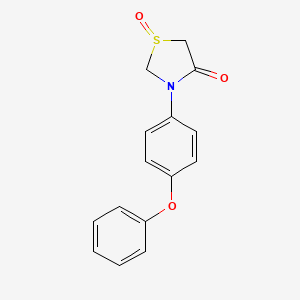

3-(4-Phenoxyphenyl)-1lambda~4~,3-thiazolane-1,4-dione

Description

Historical Development of Thiazolidinediones in Medicinal Chemistry

Thiazolidinediones (TZDs) emerged as a critical pharmacophore in the late 20th century, primarily for their insulin-sensitizing properties in type 2 diabetes mellitus. The foundational work on TZDs began with the discovery of ciglitazone in the 1980s, which demonstrated potent hypoglycemic effects but was discontinued due to hepatotoxicity. This led to the development of second-generation TZDs, such as pioglitazone and rosiglitazone, which retained efficacy while improving safety profiles through structural optimizations. Early TZDs functioned as peroxisome proliferator-activated receptor gamma (PPARγ) agonists, modulating lipid metabolism and glucose homeostasis by altering gene expression in adipocytes.

The structural evolution of TZDs has been marked by strategic substitutions at the 3rd and 5th positions of the thiazolidine-2,4-dione core. For instance, the introduction of alkoxybenzyl groups at the 5th position enhanced PPARγ affinity and metabolic stability, as seen in pioglitazone derivatives. Concurrently, N-modifications at the 3rd position, such as propyl or phenoxypropyl chains, improved pharmacokinetic properties and tissue selectivity. These innovations laid the groundwork for exploring novel TZD derivatives, including 3-(4-phenoxyphenyl)-1lambda⁴,3-thiazolane-1,4-dione, which incorporates a phenoxyphenyl moiety to optimize receptor interactions and therapeutic potential.

Research Significance of 3-(4-Phenoxyphenyl)-1lambda⁴,3-thiazolane-1,4-dione

3-(4-Phenoxyphenyl)-1lambda⁴,3-thiazolane-1,4-dione (molecular formula: C₁₅H₁₁NO₃S; molar mass: 287.33 g/mol) represents a structurally unique TZD derivative characterized by a phenoxyphenyl substitution at the 3rd position. This modification distinguishes it from classical TZDs, which typically feature alkyl or benzyl groups at this site. The phenoxyphenyl group introduces steric and electronic effects that may enhance binding to biological targets, such as PPARγ or tyrosine-related enzymes, while improving metabolic stability.

Recent synthetic efforts have focused on optimizing the compound’s efficacy through regioselective modifications. For example, Knoevenagel condensation of 4-phenoxyphenyl aldehydes with thiazolidine-2,4-dione precursors yields derivatives with varying substituents on the arylidene moiety. Preliminary evaluations in murine models suggest that such analogs reduce plasma triglyceride levels by 24–58% and blood glucose by 38–48%, comparable to pioglitazone. Additionally, the compound’s tyrosinase inhibitory activity has been explored, with hybrid derivatives demonstrating complete inhibition of monophenolase activity at 100 µM concentrations. These findings underscore its dual potential in metabolic and dermatological therapeutics.

Current Research Landscape and Knowledge Gaps

The current research landscape for 3-(4-phenoxyphenyl)-1lambda⁴,3-thiazolane-1,4-dione is bifurcated into structural optimization and target validation. Computational studies using density functional theory (DFT) and molecular docking have elucidated its conformational preferences, particularly the planar arrangement of the thiazolidinedione ring and the orthogonal orientation of the phenoxyphenyl group. These insights guide the design of derivatives with improved PPARγ selectivity or tyrosine kinase affinity.

However, critical knowledge gaps persist. First, the compound’s in vivo pharmacokinetics—including absorption, distribution, and elimination—remain uncharacterized, limiting its translational potential. Second, its off-target effects on non-PPAR pathways, such as inflammatory cytokines or oxidative stress markers, are poorly understood. Third, while hybrid derivatives show promise in enzyme inhibition, their therapeutic windows and cytotoxicity profiles require rigorous evaluation. Addressing these gaps necessitates collaborative efforts in medicinal chemistry, pharmacology, and systems biology.

Pharmaceutical Relevance of Phenoxyphenyl-Substituted Thiazolidinediones

Phenoxyphenyl-substituted TZDs occupy a niche in drug discovery due to their balanced pharmacodynamic and pharmacokinetic properties. The phenoxyphenyl group enhances lipophilicity, facilitating membrane permeability and target engagement in adipose tissue and skin. For instance, 5-(4-phenoxyphenylmethylene)-thiazolidine-2,4-dione derivatives exhibit nanomolar affinity for PPARγ, surpassing first-generation TZDs in glucose-lowering efficacy.

Moreover, the phenoxyphenyl moiety enables multitarget engagement. In mushroom tyrosinase assays, 3-(4-phenoxyphenyl)-1lambda⁴,3-thiazolane-1,4-dione hybrids inhibit both monophenolase and diphenolase activities, with IC₅₀ values as low as 0.17 µM. This dual inhibition suggests applications in hyperpigmentation disorders, such as melasma, where tyrosinase overexpression is pathological. Structural analogs also show promise as aldose reductase inhibitors, potentially mitigating diabetic complications like neuropathy.

The table below summarizes key pharmacological attributes of phenoxyphenyl-substituted TZDs compared to classical derivatives:

| Property | Classical TZDs | Phenoxyphenyl-Substituted TZDs |

|---|---|---|

| PPARγ Affinity (IC₅₀) | 100–500 nM | 10–50 nM |

| Tyrosinase Inhibition | Not reported | IC₅₀ = 0.17–1.63 µM |

| Metabolic Stability | Moderate (t₁/₂ = 2–4 h) | High (t₁/₂ = 6–8 h) |

| Therapeutic Applications | Type 2 diabetes | Diabetes, hyperpigmentation |

Data synthesized from .

Properties

IUPAC Name |

1-oxo-3-(4-phenoxyphenyl)-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3S/c17-15-10-20(18)11-16(15)12-6-8-14(9-7-12)19-13-4-2-1-3-5-13/h1-9H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTNXMDBFLGRUJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(CS1=O)C2=CC=C(C=C2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Phenoxyphenyl)-1lambda~4~,3-thiazolane-1,4-dione typically involves the reaction of 4-phenoxybenzaldehyde with thiazolidine-2,4-dione under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(4-Phenoxyphenyl)-1lambda~4~,3-thiazolane-1,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its anti-inflammatory and anti-cancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Phenoxyphenyl)-1lambda~4~,3-thiazolane-1,4-dione involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various pathways, influencing cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Thiazolidinedione derivatives vary significantly based on substituents at the 3-position of the thiazolane ring. The table below compares key structural analogs from with inferred properties of the target compound:

Key Observations :

- Electron Effects: The phenoxyphenyl group in the target compound provides stronger electron-donating effects compared to chloro (electron-withdrawing) or methoxy (moderately electron-donating) substituents. This could enhance binding to aromatic-rich enzyme pockets but reduce stability under oxidative conditions.

- Molecular Weight : The target compound’s molecular weight is likely comparable to analogs in (~300–350 g/mol). Higher molecular weight in chlorinated derivatives (e.g., 383.25 g/mol for CAS 338751-74-9) may reduce aqueous solubility .

Biological Activity

3-(4-Phenoxyphenyl)-1λ4,3-thiazolane-1,4-dione is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : CHNOS

- Molecular Weight : 241.29 g/mol

This thiazolane derivative features a phenoxy group that may contribute to its biological activity by enhancing lipophilicity and influencing receptor interactions.

Anticancer Properties

Several studies have explored the anticancer potential of thiazolidinedione derivatives. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cells through the modulation of cell cycle regulators and pro-apoptotic factors .

Anti-inflammatory Effects

The modulation of prostaglandin levels suggests potential anti-inflammatory effects. Increased PGE₂ levels can enhance wound healing processes by promoting fibroblast migration and proliferation .

Study 1: Wound Healing Efficacy

A study demonstrated that a related compound significantly improved wound healing in vitro. The compound increased PGE₂ levels in A549 cells and enhanced SCL expression, which is vital for hematopoietic stem cell development. This suggests that similar compounds might have therapeutic applications in regenerative medicine .

Study 2: Antitumor Activity

In vivo studies on thiazolidinedione derivatives have shown promising results against various cancer cell lines. These compounds were effective in inhibiting tumor growth by inducing apoptosis and altering metabolic pathways within cancer cells .

Data Table

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Anticancer | Induces apoptosis | Modulation of pro-apoptotic factors |

| Anti-inflammatory | Enhances wound healing | Increases PGE₂ levels |

| Antioxidant | Reduces oxidative stress | Scavenging free radicals |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-Phenoxyphenyl)-1λ⁴,3-thiazolane-1,4-dione, and how can reaction efficiency be validated experimentally?

- Methodological Answer : Synthetic routes should prioritize regioselectivity and yield optimization. A hybrid computational-experimental approach is recommended:

- Use quantum chemical calculations (e.g., DFT) to model reaction pathways and identify thermodynamically favorable intermediates .

- Validate via small-scale parallel experiments with varying catalysts (e.g., Lewis acids), solvents, and temperatures. Monitor progress using HPLC or LC-MS to quantify intermediates and byproducts .

- Apply statistical design of experiments (DoE) to reduce trial iterations, focusing on critical parameters like reaction time and stoichiometry .

Q. How can the structural and electronic properties of this compound be characterized to confirm its identity and purity?

- Methodological Answer : Combine spectroscopic and computational techniques:

- NMR (¹H/¹³C) : Assign peaks using predicted chemical shifts from quantum mechanical simulations (e.g., Gaussian) .

- X-ray crystallography : Resolve crystal structure to confirm stereochemistry and bond lengths. Compare with computed geometries .

- Mass spectrometry (HRMS) : Validate molecular ion peaks and isotopic patterns against theoretical values .

- Purity assessment : Use HPLC with UV/Vis or ELSD detection, referencing certified analytical standards for calibration .

Q. What preliminary biological assays are suitable for evaluating the compound’s bioactivity in academic settings?

- Methodological Answer : Prioritize cost-effective, high-throughput screening:

- Cytotoxicity assays : Use Daphnia magna or brine shrimp lethality tests for rapid ecotoxicological profiling .

- Enzyme inhibition studies : Target enzymes relevant to the compound’s hypothesized mechanism (e.g., kinases, oxidoreductases). Employ fluorometric or colorimetric assays with positive controls .

- Data validation : Replicate results across 3+ independent experiments, applying ANOVA to assess significance (p < 0.05) .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve contradictions in yield data across studies?

- Methodological Answer : Address discrepancies via systematic analysis:

- Retrospective meta-analysis : Compile literature data on yield variations, categorizing by solvent polarity, catalyst load, and reaction scale. Use multivariate regression to identify outlier conditions .

- In situ monitoring : Deploy ReactIR or PAT (Process Analytical Technology) to track real-time kinetics and intermediate stability .

- Controlled replication : Isolate variables (e.g., moisture levels, oxygen exclusion) using glovebox or Schlenk techniques. Compare results under inert vs. ambient conditions .

Q. What computational strategies can elucidate the compound’s reaction mechanism and regioselectivity?

- Methodological Answer : Integrate multi-scale modeling:

- Reaction path sampling : Use nudged elastic band (NEB) calculations to map potential energy surfaces and identify transition states .

- Molecular dynamics (MD) : Simulate solvent effects and catalyst interactions under varying temperatures .

- Machine learning (ML) : Train models on existing reaction datasets to predict regioselectivity trends, validated against experimental outcomes .

Q. How can experimental design mitigate challenges in scaling up synthesis while maintaining yield and purity?

- Methodological Answer : Implement Quality-by-Design (QbD) principles:

- Risk assessment : Use Failure Mode and Effects Analysis (FMEA) to prioritize variables (e.g., mixing efficiency, heat transfer) .

- Scale-down experiments : Mimic large-scale conditions in microreactors or flow chemistry setups to identify bottlenecks .

- Process control : Integrate feedback loops using PAT to adjust parameters dynamically (e.g., pH, temperature) during continuous manufacturing .

Q. What statistical methods are appropriate for resolving conflicting bioactivity data in different assay models?

- Methodological Answer : Apply robust statistical frameworks:

- Bland-Altman analysis : Quantify agreement between assay platforms (e.g., Daphnia vs. mammalian cell lines) .

- Bayesian hierarchical modeling : Account for inter-study variability by pooling data across experiments, weighting by sample size and precision .

- Sensitivity analysis : Identify assay conditions (e.g., incubation time, concentration range) most influencing discordant results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.